6-Chloro-4-iodo-3-methoxypyridazine
CAS No.: 181355-92-0
Cat. No.: VC21256743
Molecular Formula: C5H4ClIN2O
Molecular Weight: 270.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181355-92-0 |
|---|---|
| Molecular Formula | C5H4ClIN2O |
| Molecular Weight | 270.45 g/mol |
| IUPAC Name | 6-chloro-4-iodo-3-methoxypyridazine |
| Standard InChI | InChI=1S/C5H4ClIN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3 |
| Standard InChI Key | AWEZJAIGNOXBAI-UHFFFAOYSA-N |
| SMILES | COC1=NN=C(C=C1I)Cl |
| Canonical SMILES | COC1=NN=C(C=C1I)Cl |
Introduction
Chemical Identity and Structure
6-Chloro-4-iodo-3-methoxypyridazine belongs to the class of halogenated pyridazine derivatives. The pyridazine ring forms the core structure of this compound, with three key functional groups attached: a chlorine atom at position 6, an iodine atom at position 4, and a methoxy group at position 3 .
The systematic IUPAC name for this compound is 6-chloro-4-iodo-3-methoxypyridazine, which precisely describes the positioning of each substituent on the pyridazine ring. This naming convention follows standard IUPAC nomenclature rules for heterocyclic compounds, ensuring clear communication about the compound's structure among researchers and chemists .
The compound is identified by several unique identifiers in chemical databases. Its CAS registry number is 181355-92-0, which serves as a unique identifier in the Chemical Abstracts Service database. Additionally, it has a European Community (EC) number of 876-899-6 and a DSSTox Substance ID of DTXSID00630548 .
Structural Representation
The molecular structure of 6-chloro-4-iodo-3-methoxypyridazine features a six-membered heterocyclic ring with two adjacent nitrogen atoms (positions 1 and 2), characteristic of pyridazine. The substitution pattern includes a methoxy group (-OCH3) at position 3, an iodine atom at position 4, and a chlorine atom at position 6. This specific arrangement of atoms and functional groups contributes to the compound's unique chemical and physical properties .
The structural representation can be described using several chemical notations:
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SMILES notation: COC1=NN=C(C=C1I)Cl
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InChI: InChI=1S/C5H4ClIN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3
Physical and Chemical Properties
6-Chloro-4-iodo-3-methoxypyridazine possesses distinct physical and chemical properties that define its behavior in various environments and reactions. These properties are crucial for understanding its applications, handling requirements, and potential reactivity.
Spectral Characteristics and Analysis
Spectral data is essential for the identification and characterization of 6-chloro-4-iodo-3-methoxypyridazine. The available search results indicate that 1H NMR spectral data is available for this compound, which would be valuable for confirming its structure and purity .
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy is particularly useful for characterizing this compound. The spectrum would show signals corresponding to the methoxy protons (typically around 3.8-4.0 ppm) and the aromatic proton at position 5 of the pyridazine ring (typically in the 7.0-8.5 ppm range). The integration ratio would be 3:1, reflecting the three protons of the methoxy group and the single aromatic proton .
The copyright for the 1H NMR spectra is held by Chemical Block, Russia, and John Wiley & Sons, Inc., indicating that detailed spectral data is available in specialized databases or publications .
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